molecular formula C24H17N5O8 B14674211 Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate CAS No. 34703-77-0

Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate

Cat. No.: B14674211
CAS No.: 34703-77-0
M. Wt: 503.4 g/mol
InChI Key: ULILTHVFRDUZDV-UHFFFAOYSA-N
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Description

Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of 2-Naphthyloxy Group: The 2-naphthyloxy group is introduced via nucleophilic substitution reactions. This involves reacting the benzimidazole core with 2-naphthol in the presence of a suitable base.

    Formation of Picrate Salt: The final step involves the formation of the picrate salt by reacting the benzimidazole derivative with picric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the 2-naphthyloxy group can be replaced or modified using different reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with cellular pathways by binding to active sites or altering the conformation of target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other benzimidazole derivatives, such as 1-methyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole and 2-[(2-naphthyloxy)methyl]-1H-benzimidazole, share structural similarities but differ in their functional groups and properties.

    Uniqueness: The presence of the picrate moiety in enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

34703-77-0

Molecular Formula

C24H17N5O8

Molecular Weight

503.4 g/mol

IUPAC Name

1-(naphthalen-2-yloxymethyl)benzimidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C18H14N2O.C6H3N3O7/c1-2-6-15-11-16(10-9-14(15)5-1)21-13-20-12-19-17-7-3-4-8-18(17)20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H,13H2;1-2,10H

InChI Key

ULILTHVFRDUZDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCN3C=NC4=CC=CC=C43.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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